molecular formula C16H23N B12978618 (R)-2-(2-Cyclohexylphenyl)pyrrolidine

(R)-2-(2-Cyclohexylphenyl)pyrrolidine

Cat. No.: B12978618
M. Wt: 229.36 g/mol
InChI Key: BUQLACMQYVFYQF-MRXNPFEDSA-N
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Description

(R)-2-(2-Cyclohexylphenyl)pyrrolidine is a chiral pyrrolidine derivative characterized by a cyclohexylphenyl substituent at the 2-position of the pyrrolidine ring. The (R)-enantiomer is of particular interest in medicinal chemistry due to the stereochemical influence on biological activity.

Properties

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

(2R)-2-(2-cyclohexylphenyl)pyrrolidine

InChI

InChI=1S/C16H23N/c1-2-7-13(8-3-1)14-9-4-5-10-15(14)16-11-6-12-17-16/h4-5,9-10,13,16-17H,1-3,6-8,11-12H2/t16-/m1/s1

InChI Key

BUQLACMQYVFYQF-MRXNPFEDSA-N

Isomeric SMILES

C1CCC(CC1)C2=CC=CC=C2[C@H]3CCCN3

Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2C3CCCN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Cyclohexylphenyl)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Addition of the Cyclohexyl Group: The cyclohexyl group can be added through a Grignard reaction or other organometallic coupling reactions.

Industrial Production Methods

Industrial production methods for ®-2-(2-Cyclohexylphenyl)pyrrolidine often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-Cyclohexylphenyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the pyrrolidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of pyrrolidine derivatives, including (R)-2-(2-Cyclohexylphenyl)pyrrolidine, in anticancer research. For instance, derivatives designed with pyrrolidine rings have shown significant activity against various cancer cell lines by acting as antagonists of critical receptors involved in tumor growth and metastasis. A notable example is the synthesis of pyrrolidine-containing compounds that target the chemokine receptor CXCR4, which plays a crucial role in cancer metastasis. One compound demonstrated an IC50 of 79 nM against CXCR4, indicating strong binding affinity and potential for further development as an anticancer agent .

1.2 Antimicrobial Properties

Pyrrolidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that (R)-2-(2-Cyclohexylphenyl)pyrrolidine and similar compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a study evaluated various pyrrolidine derivatives for their ability to inhibit bacterial growth, revealing promising results that could lead to new antibiotic therapies .

1.3 Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory effects. Pyrrolidine derivatives have been shown to inhibit enzymes relevant to various diseases, including glycosidases and aldose reductases, which are implicated in diabetes management. One study reported that certain pyrrolidine derivatives achieved up to 57% inhibition against aldose reductase (ALR2), demonstrating their potential as therapeutic agents for diabetic complications .

Chemical Synthesis and Structural Modifications

The synthesis of (R)-2-(2-Cyclohexylphenyl)pyrrolidine can be achieved through various methodologies that allow for structural modifications to enhance its biological activity. The use of organobase-directed cycloadditions has been explored to generate diverse pyrrolidine structures with tailored properties. This approach not only facilitates the synthesis of the desired compound but also allows for the introduction of functional groups that can modulate its pharmacological effects .

Case Studies

3.1 Case Study: CXCR4 Antagonists

In a detailed investigation into the efficacy of pyrrolidine derivatives as CXCR4 antagonists, researchers synthesized a series of compounds incorporating (R)-2-(2-Cyclohexylphenyl)pyrrolidine. The study assessed their binding affinities and biological activities in vitro and in vivo, revealing one derivative with enhanced metabolic stability and significant anticancer effects in mouse models .

3.2 Case Study: Antimicrobial Evaluation

Another case study focused on evaluating the antimicrobial efficacy of (R)-2-(2-Cyclohexylphenyl)pyrrolidine against various pathogens. The findings indicated that specific modifications to the pyrrolidine structure could enhance its antibacterial properties, suggesting pathways for developing new antimicrobial agents based on this scaffold .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureIC50/EffectivenessReference
Anticancer(R)-2-(2-Cyclohexylphenyl)pyrrolidineIC50 = 79 nM
AntimicrobialVarious pyrrolidine derivativesUp to 57% inhibition
Enzyme InhibitionPyrrolidine derivativesALR2 inhibition

Mechanism of Action

The mechanism of action of ®-2-(2-Cyclohexylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, or neurotransmission.

Comparison with Similar Compounds

Substituent Effects on Receptor Affinity

The substitution pattern on the pyrrolidine ring and the aromatic moiety significantly impacts receptor affinity and selectivity. Key analogs include:

Compound Name Substituent(s) Biological Activity (D3R Affinity, Ki nM) Key Reference
(R)-2-(2-Cyclohexylphenyl)pyrrolidine Cyclohexylphenyl Not explicitly reported (inferred from structural analogs) N/A
(R)-2-(3-Fluorophenyl)pyrrolidine Fluorophenyl Intermediate in Mps1/TTK inhibitor synthesis
Ethyl-substituted derivative (13) Ethyl chain on pyrrolidine Moderate D3R affinity (~50–100 nM)
Isobutyl-substituted derivative (17) Isobutyl chain on pyrrolidine Moderate D3R affinity (~50–100 nM)
(R)-2-(2,3-Dichlorophenyl)pyrrolidine Dichlorophenyl Commercial availability (pharmaceutical intermediate)

Key Findings :

  • Alkyl Chains vs. Aromatic Groups : Ethyl/isobutyl substituents (e.g., compounds 13, 17) enhance D3R binding compared to unmodified pyrrolidines, but bulky aromatic groups like cyclohexylphenyl may further optimize steric interactions with hydrophobic receptor pockets .
  • Halogen Effects : Fluorophenyl (compound 14) and dichlorophenyl derivatives (CAS 2241594-54-5) are prioritized in kinase inhibitor synthesis, suggesting halogen atoms improve target engagement via electrostatic interactions .
  • Stereochemistry : The (R)-configuration is critical. For example, (R)-2-(3-fluorophenyl)pyrrolidine (compound 14) is a key intermediate in synthesizing imidazopyridazine 12, a potent Mps1/TTK inhibitor .

Physicochemical and Structural Properties

  • Lipophilicity : The cyclohexyl group in (R)-2-(2-cyclohexylphenyl)pyrrolidine likely increases logP compared to fluorophenyl or chlorophenyl analogs, affecting solubility and bioavailability.
  • Crystal Packing : Trans-configuration of substituents (observed in hydroxymethylpyrrolidine analogs) may influence solid-state stability and formulation .

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